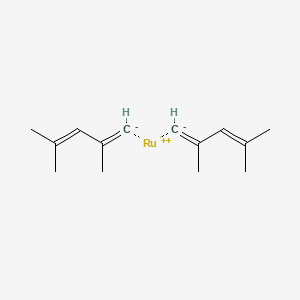
Bis(2,4-dimethylpentadienyl)ruthenium(II)
概要
説明
Bis(2,4-dimethylpentadienyl)ruthenium(II) is a chemical compound with the linear formula Ru(C7H11)2 . It is a yellow solid with a molecular weight of 291.39 . This compound is an excellent chiral ruthenium catalyst precursor .
Synthesis Analysis
Bis(2,4-dimethylpentadienyl)ruthenium(II) can be synthesized from an isoprene-derived diallyl ruthenium (IV) complex . It can also be obtained by reductive dehalogenation of RuCl·aq in the presence of 4-methylbuten-2-ones .Molecular Structure Analysis
The molecular structure of Bis(2,4-dimethylpentadienyl)ruthenium(II) is represented by the SMILES string [Ru]. [CH2] [C] © [CH] [C] ( [CH2])C. [CH2] [C] © [CH] [C] ( [CH2])C .Chemical Reactions Analysis
Bis(2,4-dimethylpentadienyl)ruthenium(II) reacts with cyclic and acyclic dienes in the presence of alkali to form the corresponding chiral ruthenium catalysts . It can also be converted into the protonated open ruthenocene by treatment with HBF4 and subsequently into the protonated half-open ruthenocene by reaction with cyclopentadiene .Physical And Chemical Properties Analysis
Bis(2,4-dimethylpentadienyl)ruthenium(II) is a yellow solid that comes in the form of powder, crystals, or beads . It has a melting point of 91-93 °C .科学的研究の応用
1. Synthesis and Characterization
- Bis(2,4-dimethylpentadienyl)ruthenium(II) is utilized in synthesizing ruthenium(II) η5-dienyl compounds, serving as precursors for enantioselective hydrogenation catalysts. These compounds are efficient in synthesizing crystalline yellow compounds like cyclopentadienyl and dimethylpentadienyl in high yields (Bauer et al., 2000).
2. Catalysis
- Ruthenium(II) complexes derived from bis(2,4-dimethylpentadienyl)ruthenium(II) catalyze transfer hydrogenation of ketones. These complexes, including 16-electron pentadienyl and cyclopentadienyl complexes, have been studied for their catalytic efficiency in various reactions (Glöge et al., 2015).
3. Metallorganic Chemical Vapor Deposition (MOCVD)
- Bis(2,4-dimethylpentadienyl)ruthenium(II) has been utilized in MOCVD for the low-temperature preparation of metallic ruthenium films. It demonstrates high vapor pressure and lower decomposition temperature, making it effective for depositing crystalline metallic ruthenium films at low temperatures (Kawano et al., 2007).
4. Photovoltaic Applications
- In the field of photovoltaics, compounds like bis(3,4-dicarboxypyridine)(1,4,8,11,15,18,22,25-octamethyl-phthalocyaninato)ruthenium(II) derived from bis(2,4-dimethylpentadienyl)ruthenium(II) have been used to sensitize nanocrystalline TiO2 films for efficient energy conversion in photovoltaic cells (Nazeeruddin et al., 1998).
5. Electronic Properties and Electrochemistry
- Research has been conducted on the electronic properties and electrochemistry of ruthenium(II) complexes involving bis(2,4-dimethylpentadienyl)ruthenium(II), examining their behavior and potential applications in electrochemical reactions and processes (Marcaccio et al., 1999).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,4-dimethylpenta-1,3-diene;ruthenium(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H11.Ru/c2*1-6(2)5-7(3)4;/h2*1,5H,2-4H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYILUGVDWAFRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=[CH-])C)C.CC(=CC(=[CH-])C)C.[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85908-78-7 | |
| Record name | Bis(2,4-dimethylpentadienyl)ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-1-[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B3340663.png)
![2-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3340671.png)
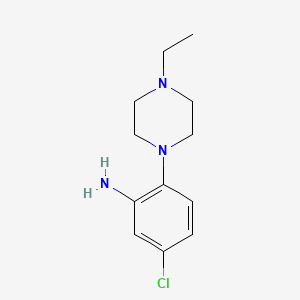
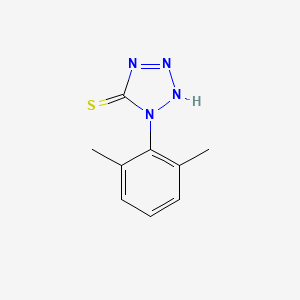


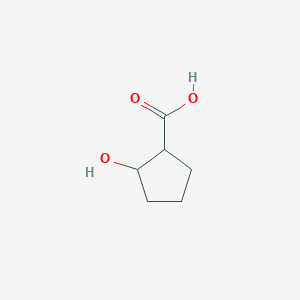
![3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3340698.png)
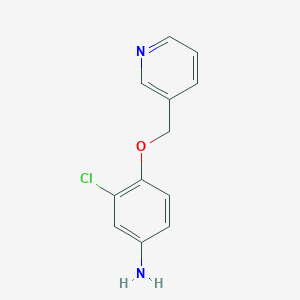
![1-isopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3340723.png)

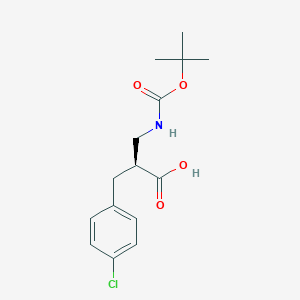
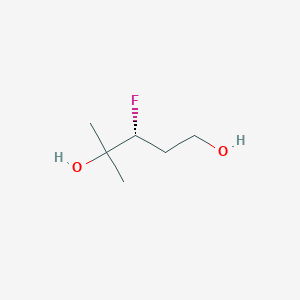
![{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid](/img/structure/B3340752.png)